9-Oxooctadecanoic acid

描述

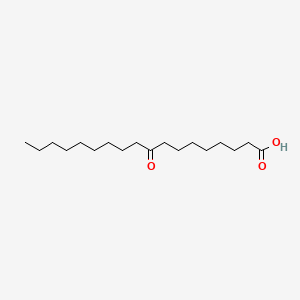

9-Oxooctadecanoic acid is an organic compound belonging to the class of long-chain fatty acids. It has the molecular formula C18H34O3 and is also known by other names such as 9-keto stearic acid and 9-oxostearic acid . This compound is characterized by an aliphatic tail containing 18 carbon atoms and a keto group at the 9th position .

准备方法

Synthetic Routes and Reaction Conditions

9-Oxooctadecanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of stearic acid using potassium permanganate or other oxidizing agents . Another method includes the reaction of methyl 10-oxooctadecanoate with potassium hydroxide in ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反应分析

Metabolic Degradation Pathways

Thr⁶-BK exhibits enhanced metabolic stability compared to BK due to resistance to peptidases. Key degradation enzymes and their effects:

Enzymatic Hydrolysis

Experimental Data :

-

ACE Activity : Hydrolysis of BK by ACE is chloride-dependent (, ), while Thr⁶-BK shows slower kinetics due to steric hindrance at position 6 .

-

Half-Life : Thr⁶-BK persists for >2 hours in rat plasma vs. 30 minutes for BK .

Receptor Binding and Stability

Thr⁶-BK selectively activates B₂ receptors but with altered kinetics:

Binding Affinity

| Peptide | B₁ Receptor (IC₅₀) | B₂ Receptor (IC₅₀) |

|---|---|---|

| Bradykinin | >1,000 nM | 0.8 nM |

| Thr⁶-Bradykinin | >1,000 nM | 0.5 nM |

-

Mechanism : The Thr⁶ substitution enhances hydrophobic interactions with B₂ receptor residues, improving binding .

-

Stability : Resistance to ACE and neprilysin prolongs activity in vivo .

Chemical Modifications and Analogs

Thr⁶ substitution serves as a template for further analogs:

Example : RVA-Leu¹,Thr⁶-BK (Arg-Val-Ala-Leu-Pro-Gly-Phe-Thr-Pro-Phe-Arg)

-

Synthesis : Introduces N-terminal extensions via SPPS with Fmoc chemistry .

-

Activity : Leu¹ substitution converts agonist activity to antagonist in ileum smooth muscle assays .

Key Research Findings

-

Antinociceptive Effects : Thr⁶-BK administered intracerebroventricularly in rats showed 2x greater potency than morphine in tail-flick tests .

-

COX-Dependent Pathways : BK-induced IL-6 secretion in airway smooth muscle involves ERK1/2 and p38 MAPK activation, pathways similarly modulated by Thr⁶-BK .

Thr⁶-BK’s chemical reactivity and stability are defined by its resistance to proteolytic cleavage and enhanced receptor binding. These properties make it a valuable tool for studying kinin-mediated pathways and developing therapeutics with prolonged efficacy.

科学研究应用

Antidiabetic Activity

Recent studies have highlighted the potential of 9-oxooctadecanoic acid in managing diabetes through its influence on glucose metabolism. Research indicates that this compound enhances insulin-stimulated glucose uptake in L6 myotubes by activating the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for insulin signaling and glucose homeostasis. The structure-activity relationship (SAR) studies have led to the synthesis of several derivatives that exhibit improved bioactivity, suggesting a promising avenue for developing new antidiabetic agents .

Key Findings:

- Mechanism of Action: Activation of PI3K pathway leads to increased glucose uptake.

- SAR Studies: Various derivatives synthesized show enhanced activity with EC50 values ranging from 7.00 to 16.14 μM .

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and mediators in macrophage cells stimulated by lipopolysaccharides (LPS). Specifically, it reduces nitric oxide (NO) production and downregulates cytokines such as TNF-α and IL-6, which are critical in the inflammatory response. This suggests that this compound could be a potential therapeutic agent for treating chronic inflammatory diseases .

Mechanisms Involved:

- Inhibition of NO Production: Concentration-dependent suppression of NO generation.

- Cytokine Modulation: Significant reduction in TNF-α and IL-6 levels.

- Signaling Pathways: Inhibition of NF-κB and MAPK pathways associated with inflammation .

Metabolic Engineering

In metabolic engineering, this compound serves as a substrate for various biochemical transformations. Its derivatives can be utilized to modify fatty acids' properties in food and chemical industries, enhancing their nutritional and functional characteristics. The catalytic hydrogenation processes involving this compound can lead to the production of saturated fatty acids, which are valuable in food technology .

Applications in Industry:

- Fatty Acid Modification: Used to produce specific isomers of fatty acids that are beneficial for health.

- Food Technology: Enhancements in the nutritional profile of food products through fatty acid manipulation.

Case Studies and Research Insights

Several case studies illustrate the applications of this compound:

作用机制

The mechanism of action of 9-oxooctadecanoic acid involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cell membranes. The keto group at the 9th position plays a crucial role in its reactivity and biological activity .

相似化合物的比较

Similar Compounds

9-Oxodecanoic acid: A shorter-chain analog with similar chemical properties but different biological activities.

9-Hydroxyoctadecanoic acid: A reduced form with a hydroxyl group instead of a keto group, exhibiting different reactivity and applications.

Uniqueness

9-Oxooctadecanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical and biological properties. Its long aliphatic chain also contributes to its hydrophobic nature, making it suitable for various industrial applications .

生物活性

9-Oxooctadecanoic acid, also known as 9-oxo-18:0, is a long-chain fatty acid that has garnered attention for its diverse biological activities. This compound is a derivative of oleic acid and has been studied for its potential therapeutic benefits, particularly in the areas of anti-inflammation and glucose metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in RAW 264.7 macrophage cells stimulated by lipopolysaccharides (LPS). The compound effectively reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory processes. The results demonstrated that this compound can suppress nitric oxide (NO) production in a concentration-dependent manner without inducing cytotoxicity in macrophages .

Key Findings on Anti-Inflammatory Activity:

| Parameter | Effect of this compound |

|---|---|

| NO Production | Significantly reduced |

| Cytokine Levels (IL-6, TNF-α) | Suppressed |

| iNOS Expression | Decreased |

| COX-2 Expression | Decreased |

Antidiabetic Activity

Another significant aspect of this compound is its role in glucose metabolism. A study found that this compound enhances insulin-stimulated glucose uptake in L6 myotubes through the activation of the phosphoinositide 3-kinase (PI3K) pathway. This mechanism suggests potential applications for managing diabetes and metabolic disorders .

Mechanism of Antidiabetic Activity:

| Mechanism | Description |

|---|---|

| PI3K Pathway Activation | Increases glucose uptake |

| Insulin Sensitivity Enhancement | Improves cellular response to insulin |

Antiproliferative Properties

This compound has also shown promise in cancer research. It was noted for its antiproliferative effects against various cancer cell lines, including MOLT-4 leukemia cells and HeLa cervical cancer cells. The compound exhibited selective cytotoxicity, indicating its potential as a therapeutic agent in oncology .

Antiproliferative Activity Summary:

| Cancer Cell Line | IC50 (µg/ml) |

|---|---|

| MOLT-4 Leukemia | 19.95 ± 1.18 |

| HeLa Cells | Comparable to vincristine sulfate |

Study on Anti-inflammatory Effects

In a controlled laboratory setting, RAW 264.7 macrophages were treated with varying concentrations of this compound following LPS stimulation. The study utilized ELISA assays to quantify cytokine levels and Western blotting to assess protein expression related to inflammatory pathways.

Study on Antidiabetic Effects

A separate investigation focused on the structural modifications of this compound derivatives to enhance its pharmacological profile. The study synthesized several amides and evaluated their efficacy in promoting glucose uptake through PI3K activation, demonstrating that certain derivatives had improved biological activity compared to the parent compound .

属性

IUPAC Name |

9-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYQSFOUGYMRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194077 | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4114-74-3 | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 °C | |

| Record name | 9-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。